Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate
CAS No.: 100018-95-9
Cat. No.: VC0010212
Molecular Formula: C30H37NO13
Molecular Weight: 619.61368
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100018-95-9 |
---|---|
Molecular Formula | C30H37NO13 |
Molecular Weight | 619.61368 |
IUPAC Name | 1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylate;2-hydroxyethyl(trimethyl)azanium |
Standard InChI | InChI=1S/C25H24O12.C5H14NO/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14;1-6(2,3)4-5-7/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35);7H,4-5H2,1-3H3/q;+1/p-1/b7-3+,8-4+; |
SMILES | C[N+](C)(C)CCO.C1C(C(C(CC1(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
Introduction
Chemical Identity and Nomenclature
Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate is a complex choline derivative with specific stereochemistry as indicated in its name. The compound is formally recognized by the following identifiers:
Primary Identifiers
Parameter | Value |
---|---|
CAS Registry Number | 100018-95-9 |
EINECS Number | 309-100-1 |
Molecular Formula | C₃₀H₃₇NO₁₃ |
Molecular Weight | 619.61400 g/mol |
Exact Mass | 619.22600 |
Alternative Names and Synonyms
The compound is also known by several alternative chemical names that describe its structure:
-
1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylate,2-hydroxyethyl(trimethyl)azanium
-
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, salt with (1α,3α,4α,5β)-1,3-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-4,5-dihydroxycyclohexanecarboxylic acid (1:1)
-
Cyclohexanecarboxylic acid,1,3-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-4,5-dihydroxy-,ion(1-),(1α,3α,4α,5β)-,2-hydroxy-N,N,N-trimethylethanaminium
The multiple naming conventions reflect the compound's complex structure and its nature as a salt consisting of a choline cation and a specific cyclohexanecarboxylic acid derivative.
Structural Characteristics
Molecular Structure Components
The compound consists of two primary structural components:
-
A choline cation (2-hydroxy-N,N,N-trimethylethanaminium)
-
A cyclohexanecarboxylic acid derivative with specific stereochemistry and substitution pattern
Stereochemistry and Configuration
The compound features defined stereochemistry as indicated in its name:
-
1alpha configuration at position 1 of the cyclohexane ring
-
3alpha configuration at position 3
-
4alpha configuration at position 4
-
5beta configuration at position 5
This specific stereochemical arrangement is critical to the compound's three-dimensional structure and potential biological activity.
Functional Groups
The molecule contains several key functional groups:
-
Hydroxyl groups (on the cyclohexane ring and phenyl rings)
-
Carboxylate group
-
Quaternary ammonium group (from choline)
-
Ester linkages
-
Caffeoyl groups (3,4-dihydroxycinnamoyl moieties)
Physicochemical Properties
The negative LogP value suggests the compound has hydrophilic characteristics, which is consistent with its structure containing multiple hydroxyl groups and a quaternary ammonium moiety.
Physical and Chemical Properties
Chemical Reactivity
The compound contains several reactive functional groups:
-
Ester bonds are susceptible to hydrolysis under acidic or basic conditions
-
Phenolic hydroxyl groups can participate in oxidation reactions and hydrogen bonding
-
The quaternary ammonium group is typically stable but can participate in various ion-exchange processes
Synthesis and Manufacturing
Supplier Information | Specifications | Source |
---|---|---|
Multiple suppliers | Assay: 98-99% | |
Storage recommendations | Store in dry, dark, ventilated place | |
Packaging | According to customer requirements |
Relationship to Other Choline Compounds
Comparison with Common Choline Derivatives
Choline itself is an essential nutrient with various physiological roles, including:
The table below compares our target compound with other common choline derivatives:
Structural Relationships to Bioactive Compounds
The 3,4-dihydroxycinnamoyl (caffeic acid) portions of the molecule are structurally related to various phenolic compounds with known biological activities:
-
Caffeic acid and its derivatives often exhibit antioxidant properties
-
Polyphenolic structures similar to those in this compound have been studied for potential anti-inflammatory effects
-
The cyclohexane core with specific stereochemistry resembles certain natural product scaffolds
Analytical Methods and Characterization
Identification Techniques
Standard analytical techniques likely applicable to this compound include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy – particularly useful for confirming stereochemistry
-
Mass Spectrometry – to verify molecular weight (expected at approximately 619.6 g/mol)
-
Infrared Spectroscopy – for functional group identification
-
High-Performance Liquid Chromatography (HPLC) – for purity assessment
Quality Control Parameters
Based on supplier information, quality control specifications typically include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume